Coelenterazine h hydrochloride
Description
Contextual Significance of Bioluminescence in Scientific Inquiry
Bioluminescence, the emission of light by living organisms, is a biochemical process distinct from fluorescence as it does not require an external light source for excitation. journalagent.com This "living light" is generated through a chemical reaction involving a light-emitting molecule called a luciferin (B1168401) and an enzyme, luciferase. journalagent.comnih.gov The oxidation of the luciferin, catalyzed by luciferase, creates an excited-state species that releases light as it returns to its ground state. nih.govrsc.org This natural wonder, observed in a vast array of organisms from marine life to terrestrial insects, has been harnessed by scientists as a powerful tool in various research fields. journalagent.comrsc.org
The ability to introduce and express the genes for luciferases in different cells and tissues, combined with the cell-permeant nature of luciferins, has made bioluminescence a versatile technique in biomedical research. nih.gov Its applications are extensive, ranging from reporter gene assays and studying protein-protein interactions to high-throughput drug screening and in vivo imaging in small animals. rsc.org The low background signal, due to the absence of an external excitation light source, provides a high signal-to-noise ratio, making bioluminescence imaging (BLI) a highly sensitive analytical method. nih.gov
Specific Focus on Coelenterazine (B1669285) H (Hydrochloride) in Research Systems
Coelenterazine h (hydrochloride), a synthetic dehydroxylated derivative of native coelenterazine, has emerged as a valuable tool in academic research. yeasenbio.comglpbio.com A key advantage of coelenterazine h is its significantly enhanced luminescence intensity, which can be 10 to 20 times higher than that of native coelenterazine when used with Renilla luciferase. biotium.com This heightened brightness makes it a preferred substrate for a variety of applications.
One of the primary uses of coelenterazine h is in reporter gene assays, where the expression of a gene of interest is linked to the expression of a luciferase. The intense light signal produced with coelenterazine h allows for sensitive monitoring of gene expression in real-time. yeasenbio.com It is also extensively used in Bioluminescence Resonance Energy Transfer (BRET) assays to study protein-protein interactions. nih.gov In BRET, energy is transferred from a donor luciferase (like Rluc) to a fluorescent acceptor protein, and the enhanced signal from coelenterazine h improves the sensitivity of these assays. nih.gov
Furthermore, coelenterazine h is employed for in vivo imaging, where its stability and bright signal enable prolonged observation of biological processes in living animals. It is also used in chemiluminescent assays to detect reactive oxygen species (ROS) and as a sensitive indicator for measuring small changes in intracellular calcium concentrations. medchemexpress.combioscience.co.ukmedchemexpress.com
| Property | Coelenterazine | Coelenterazine h (hydrochloride) |
|---|---|---|
| Chemical Formula | C26H21N3O3 wikipedia.org | C26H21N3O2 yeasenbio.com |
| Molar Mass | 423.472 g·mol−1 wikipedia.org | 407.5 g/mol yeasenbio.com |
| Appearance | Orange-yellow crystals wikipedia.org | Yellow powder yeasenbio.com |
| Peak Absorption (in Methanol) | 435 nm wikipedia.org | Not specified |
| Excitation/Emission (with RLuc8) | Not applicable | 437/466 nm medchemexpress.commedchemexpress.com |
| Key Feature | Natural luciferin wikipedia.org | 10-20x higher luminescence intensity than native coelenterazine biotium.com |
Historical Perspectives on Coelenterazine Discovery and Early Academic Applications
The discovery of coelenterazine occurred in the mid-1970s through the independent work of two research groups. acs.org One group, led by Milton J. Cormier at the University of Georgia, was studying the sea pansy, Renilla reniformis. acs.org Simultaneously, Osamu Shimomura and Frank Johnson at Princeton University were investigating the crystal jelly, Aequorea victoria. acs.org Both teams isolated and characterized the same light-emitting molecule, which was named coelenterazine after the now-obsolete phylum Coelenterata, to which these organisms belonged. wikipedia.org
Early academic applications of coelenterazine were closely tied to the study of the bioluminescent systems from which it was discovered. Aequorin, the photoprotein from Aequorea victoria, became a widely used tool for measuring intracellular calcium concentrations. thermofisher.com The ability to reconstitute the aequorin complex in vivo by introducing the apoaequorin protein and then adding the cell-permeant coelenterazine opened up new avenues for studying calcium signaling in living cells. thermofisher.com The development of synthetic coelenterazine derivatives, including coelenterazine h, further expanded its utility by offering enhanced properties like increased brightness and altered calcium sensitivity, allowing for more refined and sensitive experimental designs. thermofisher.commdpi.comthermofisher.com
Structure
2D Structure
Properties
Molecular Formula |
C26H22ClN3O2 |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
2,8-dibenzyl-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol;hydrochloride |
InChI |
InChI=1S/C26H21N3O2.ClH/c30-21-13-11-20(12-14-21)24-17-29-25(22(27-24)15-18-7-3-1-4-8-18)28-23(26(29)31)16-19-9-5-2-6-10-19;/h1-14,17,30-31H,15-16H2;1H |
InChI Key |
WNNCQCAQZZMPOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=C(C=C5)O)O.Cl |
Origin of Product |
United States |
Mechanistic Elucidation of Coelenterazine Based Bioluminescence and Chemiluminescence
Oxidative Decarboxylation Mechanism of the Imidazopyrazinone Core
The general mechanism for light production from coelenterazines is a multi-step process initiated by oxidation and culminating in the emission of a photon. nih.gov
The initial and critical step in the luminescence pathway is the oxidation of the imidazopyrazinone core. nih.gov In both bioluminescent and chemiluminescent reactions, molecular oxygen (O₂) is the primary oxidizing agent. acs.orgnih.gov In enzyme-catalyzed reactions, the luciferase protein facilitates the reaction between coelenterazine (B1669285) and O₂. nih.gov In chemiluminescence, the reaction can be triggered by dissolved oxygen in polar aprotic solvents or more efficiently by reactive oxygen species such as the superoxide (B77818) anion. biotium.commedchemexpress.com
Following the initial oxidation, the coelenterazine molecule forms a short-lived, high-energy peroxide intermediate. qmul.ac.uk This intermediate rapidly cyclizes into a highly unstable four-membered ring structure known as a dioxetanone. nih.govqmul.ac.uk The inherent strain in the dioxetanone ring leads to its spontaneous decomposition, or thermolysis. nih.gov This decomposition is the key energy-releasing step. It is noteworthy that while the dioxetanone intermediate is essential for chemiexcitation, theoretical studies suggest that other dioxetane species can also form, which decompose without significant light emission, providing "dark" pathways for the reaction. nih.govacs.org
The decomposition of the dioxetanone intermediate results in the cleavage of the ring and the release of a molecule of carbon dioxide (CO₂). qmul.ac.uk This process yields the final product, coelenteramide (B1206865) (referred to as oxyluciferin in a general context), in an electronically excited singlet state. nih.govmsu.ru The energy released during the dioxetanone breakdown is efficiently transferred to the coelenteramide molecule, promoting it to this excited state.
The excited coelenteramide molecule is transient and quickly returns to its stable, lower-energy ground state. The excess energy is released in the form of a photon of light. nih.gov The color, or wavelength, of the emitted light depends on the specific ionic form of the coelenteramide and the microenvironment provided by the associated protein in bioluminescence. For Coelenterazine h, the emission maximum is approximately 466-480 nm, which is in the blue region of the visible spectrum. medilumine.comcaymanchem.com
Table 1: Key Stages of Coelenterazine h Luminescence
| Stage | Description | Key Reactants/Intermediates |
| 1. Oxidation | The imidazopyrazinone core of Coelenterazine h reacts with an oxygen source. | Coelenterazine h, Molecular Oxygen (O₂), or Superoxide Anion |
| 2. Cyclization | A high-energy linear peroxide cyclizes to form a strained, four-membered ring. | Dioxetanone intermediate |
| 3. Decomposition | The unstable dioxetanone ring breaks down, releasing carbon dioxide. | Coelenteramide (excited state), CO₂ |
| 4. Emission | The excited coelenteramide relaxes to its ground state, releasing energy as a photon. | Photon |
Distinctions between Bioluminescence and Chemiluminescence of Coelenterazine
While the core chemical transformation is similar, the conditions and efficiency of light production differ significantly between bioluminescence and chemiluminescence.
In living organisms, the light-emitting reaction is controlled by specific proteins, leading to a much higher quantum yield compared to non-enzymatic chemiluminescence. nih.gov There are two main types of coelenterazine-dependent proteins: luciferases and photoproteins. nih.gov
Luciferases , such as Renilla luciferase, function as true enzymes. biotium.com They bind to Coelenterazine h and catalyze its oxidation by molecular oxygen in a continuous fashion, turning over multiple substrate molecules. msu.ru
Photoproteins , like aequorin, are unique in that they exist as a stable complex, pre-charged with an oxygenated coelenterazine intermediate (2-hydroperoxycoelenterazine). nih.gov The light-emitting reaction is not initiated by oxygen but is instead triggered by the binding of a specific ion, most commonly Ca²⁺. qmul.ac.ukpnas.org Upon calcium binding, a conformational change in the protein triggers the decomposition of the bound intermediate, leading to a flash of light. nih.gov Because the photoprotein is consumed in a single-turnover reaction, the amount of light emitted is proportional to the amount of protein. msu.ru
Coelenterazine h is a particularly effective substrate for these systems, with studies reporting that its use with the photoprotein aequorin can result in a luminescence intensity more than 10 times higher than that of native coelenterazine. fujifilm.combiotium.com This enhanced brightness makes it a superior probe for detecting small fluctuations in calcium ion concentrations. caymanchem.comregistech.com
Table 2: Comparative Properties of Coelenterazine h and Native Coelenterazine
| Property | Coelenterazine h | Native Coelenterazine | Reference |
| Synonym | 2-deoxy Coelenterazine | Renilla Luciferin (B1168401) | caymanchem.com |
| Emission Max (nm) | ~466 - 480 nm | ~465 nm | medilumine.comcaymanchem.combiotium.com |
| Relative Intensity with Aequorin | >10-fold higher | 1 (Baseline) | fujifilm.combiotium.com |
| Relative Intensity with Renilla Luciferase | ~82% of native | 100% (Baseline) | biotium.com |
Enzyme-Independent Chemiluminescence Reactions
While many applications of coelenterazine h involve luciferase enzymes, it can also produce light through enzyme-independent pathways, a phenomenon known as chemiluminescence. This intrinsic reactivity is particularly notable in the presence of certain reactive oxygen species (ROS) and in specific solvent environments.
The chemiluminescence of coelenterazine and its analogs, including coelenterazine h, can be triggered by superoxide anions (O₂⁻) and peroxynitrite. biotium.commedchemexpress.com The reaction is initiated by the oxygenation of the imidazopyrazinone core, leading to the formation of a dioxetanone intermediate. scispace.comrsc.org This high-energy intermediate is unstable and decomposes, yielding coelenteramide in an electronically excited state. scispace.com The subsequent relaxation of the excited coelenteramide to its ground state results in the emission of light. scispace.comrsc.org
Studies have shown that the chemiluminescence of coelenterazine can be significantly quenched in aqueous solutions, with some reports indicating a complete loss of light emission in solvent mixtures with as little as 20% water content. researchgate.net However, the presence of a triggering agent like the superoxide anion can lead to a substantial enhancement of light emission in aqueous media. researchgate.net
Influence of Solvent Environment on Luminescence Properties
The solvent environment plays a critical role in modulating the chemiluminescence of coelenterazine and its derivatives. Aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are known to facilitate the chemiluminescent reaction of coelenterazines. researchgate.netmdpi.com In contrast, aqueous environments tend to inhibit light emission, likely due to the reduced lifetime of key radical intermediates like the superoxide anion in water. researchgate.net
The polarity and proticity of the solvent can also affect the emission spectrum of the resulting coelenteramide. Different ionic forms of coelenteramide, such as the neutral form, phenolate (B1203915) anion, and amide anion, can exist depending on the solvent, each with a distinct fluorescence emission maximum. scispace.comnih.gov For instance, in non-polar solvents, the neutral form of the light emitter is typically observed. scispace.com
Spectroscopic Characterization of Luminescence Processes
The luminescence of coelenterazine h is characterized by specific spectroscopic properties, including its emission maximum, quantum yield, and decay kinetics.
Analysis of Emission Maxima and Spectral Bandwidths
Coelenterazine h exhibits a characteristic blue light emission. When used with Renilla luciferase, its emission maximum is around 475 nm. biotium.com In the context of aequorin complexes, the emission maximum is approximately 466 nm. caymanchem.comglpbio.com The emission spectrum can be influenced by the specific luciferase or photoprotein it interacts with, as well as the surrounding chemical environment. For example, modifications at the C-6 position of the coelenterazine core can significantly affect the shape of the bioluminescence emission spectra. scispace.com
The final light emitter, coelenteramide, can exist in several ionic forms, each with a different emission peak. The neutral form fluoresces at around 386-423 nm, the phenolate anion at 480-490 nm, and the amide anion at 435-458 nm. scispace.com The observed emission spectrum is often a composite of these different species, with their relative contributions depending on the environment.
Quantum Yield Determination and Enhancement Strategies
The bioluminescence quantum yield (φBL) is a measure of the efficiency of the light-emitting reaction. Coelenterazine h generally exhibits a higher luminescence intensity compared to native coelenterazine. caymanchem.comglpbio.comfujifilm.com Reports indicate that its luminescence can be 10 to 20 times stronger. This enhanced brightness is a key reason for its widespread use.
Luminescence Kinetics: Decay Patterns and Half-Life Studies
The luminescence of coelenterazine h is typically characterized by a "flash" kinetic profile, featuring a rapid rise to a peak intensity followed by a relatively fast decay. researchgate.net The half-total time for light emission with coelenterazine h has been reported to be in the range of 0.6 to 1.2 seconds. caymanchem.comglpbio.com
However, the stability of coelenterazine h in aqueous solutions, particularly in cell culture media, can be a limiting factor for prolonged imaging experiments. It has a relatively short half-life, estimated to be around 25 minutes in cell culture medium at 37°C. promega.de Auto-oxidation contributes to this instability and can also generate background luminescence, which may decrease assay sensitivity. promega.de To address this, "caged" versions of coelenterazine h have been developed. These pro-substrates have protecting groups that increase their stability and are cleaved by intracellular enzymes to release the active coelenterazine h, allowing for more sustained luminescence signals. promega.dersc.org
Influence of pH and Ionic Environment on Coelenterazine Luminescence
The pH of the environment can significantly impact both enzyme-catalyzed and enzyme-independent luminescence of coelenterazine h. For enzyme-catalyzed reactions, the activity of the luciferase is highly pH-dependent, with most luciferases showing optimal activity near neutral pH (pH 7.0-7.5). nih.gov
In enzyme-independent chemiluminescence, pH can affect the stability of reactive intermediates and the ionic state of the light-emitter, coelenteramide. For instance, in studies with a fluorinated coelenterazine analog, basic conditions led to a shorter emission lifetime but a significantly higher total light output compared to acidic conditions. mdpi.com This suggests that the anionic form of the dioxetanone intermediate is more efficient in chemiexcitation. mdpi.com The fluorescence of the resulting coelenteramide is also pH-dependent, with changes in pH leading to shifts in the emission wavelength due to the deprotonation of the amide groups. mdpi.com
The ionic environment, particularly the concentration of salts and specific ions like calcium (Ca²⁺), is also crucial. For instance, Oplophorus luciferase activity is optimal at a specific salt concentration. scispace.com In the context of photoproteins like aequorin, the binding of Ca²⁺ is the trigger for the light-emitting reaction. nih.govaatbio.com Aequorin complexes reconstituted with coelenterazine h are reported to be more sensitive to Ca²⁺ than those with native coelenterazine, making it a valuable tool for detecting small changes in intracellular Ca²⁺ concentrations. caymanchem.comglpbio.commedchemexpress.commedchemexpress.com
Data Tables
Table 1: Spectroscopic and Kinetic Properties of Coelenterazine h
| Property | Value | Context |
|---|---|---|
| Emission Maximum | ~475 nm | With Renilla luciferase biotium.com |
| Emission Maximum | ~466 nm | With aequorin caymanchem.comglpbio.com |
| Luminescence Intensity | 10-20x > native coelenterazine | With Renilla luciferase |
| Half-Total Time | 0.6-1.2 sec | --- |
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| Coelenterazine h (hydrochloride) | |
| Coelenterazine | |
| Coelenteramide | |
| Dimethyl sulfoxide (DMSO) | |
| Dimethylformamide (DMF) | |
| Superoxide anion |
Synthetic Strategies and Structural Modifications of Coelenterazine H Hydrochloride and Analogues
Convergent Synthesis Approaches for Coelenterazine (B1669285) and its Derivatives
The synthesis of coelenterazine and its derivatives has evolved from classical methods to more efficient convergent strategies. A significant advancement in this area has been the application of palladium-catalyzed cross-coupling reactions. nih.gov These methods offer a more flexible and efficient route to the imidazopyrazinone core, facilitating the introduction of various substituents. nih.gov
Developments in palladium-catalyzed reactions, such as the Suzuki and Stille couplings, have been instrumental in this regard. nih.gov For instance, a 2-amino-5-bromopyrazine (B17997) can be coupled with various aryl boronic acids or arylstannanes to introduce diversity at what will become the C-6 position of the final coelenterazine molecule. nih.gov This strategy has been successfully employed to create analogues with extended π-conjugation for altered optical properties.
Rational Design Principles for Coelenterazine Analogues
The chemical engineering of coelenterazine analogues focuses on modifying the functional groups at the C-2, C-5, C-6, and C-8 positions of the imidazopyrazinone backbone. nih.gov These modifications are strategically designed to enhance optical properties such as quantum yield, emission wavelength, and substrate specificity for different luciferases. nih.govresearchgate.net The imidazopyrazinone core itself is generally not altered as it is essential for the oxidative reaction that produces light. nih.gov
Modifications at the C-2 Position of the Imidazopyrazinone Core
The substituent at the C-2 position of the imidazopyrazinone core plays a significant role in the kinetics of the light-emitting reaction. mdpi.com The native coelenterazine possesses a p-hydroxybenzyl group at this position. Coelenterazine h, also known as 2-deoxycoelenterazine, lacks the hydroxyl group on the C-2 benzyl (B1604629) substituent. acs.org
The luminescence reaction is initiated by the binding of molecular oxygen at the C-2 position. researchgate.net Modifications at this site can therefore influence the rate of peroxide formation and subsequent light emission. rsc.org Studies have shown that the substrate specificities of coelenterazine-utilizing luciferases can vary significantly with different C-2 modified analogues. rsc.org For example, some analogues with specific modifications at the C-2 position have shown enhanced specificity for certain luciferases. rsc.org
Modifications at the C-6 Position for Enhanced Optical Properties
The C-6 position of the imidazopyrazinone core is a key target for modifications aimed at enhancing optical properties. nih.govrsc.org Introducing various substituents at this position has been shown to yield analogues with improved bioluminescence characteristics compared to the native coelenterazine. researchgate.netnih.gov
A series of novel coelenterazine analogues with diverse substituents at the C-6 position have been synthesized and evaluated. nih.gov These modifications can lead to significant increases in light emission intensity. For instance, certain analogues have demonstrated up to a 20-fold stronger emission compared to DeepBlueC™, a commercially available coelenterazine analogue. researchgate.net The introduction of bulky functional groups, such as benzodioxans, at the C-6 position has been explored to enhance specificity for particular luciferases. nih.gov
Furthermore, extending the π-electron system at the C-6 position is a common strategy to tune the emission wavelength. nih.govbiotium.com This can be achieved by introducing unsaturated moieties, which can lead to red-shifted bioluminescence. rsc.org
Below is an interactive table summarizing the bioluminescence properties of some C-6 modified coelenterazine analogues with Renilla luciferase.
| Compound | Emission Max (nm) | Relative Intensity (%) | Half-Life (s) |
|---|---|---|---|
| Coelenterazine | 475 | 100 | 1.2 |
| DeepBlueC™ | 400 | 50 | 2.5 |
| Analogue B2 | 460 | 1200 | 1.8 |
| Analogue B5 | 462 | 350 | 3.1 |
Modifications at the C-8 Position for Electronic Conjugation and Red-Shifting
The C-8 position of the imidazopyrazinone core is another critical site for chemical modification, particularly for achieving red-shifted bioluminescence. mdpi.com Extending the π-electron conjugation at this position has proven to be an effective strategy for shifting the emission color to longer wavelengths, which is highly desirable for in vivo imaging due to the reduced absorption and scattering of red light by biological tissues.
Direct attachment of an aryl moiety to the C-8 position can induce a significant red-shift in the emission spectrum. mdpi.com For example, replacing the benzyl group at the C-8 position with a phenyl group can lead to a red-shifted analogue. nih.gov Further extension of the conjugated system by introducing groups like thienyl or bisthienyl at the C-8 position can result in even larger bathochromic shifts, with emission maxima reaching into the green and yellow regions of the spectrum.
Combining modifications at both the C-6 and C-8 positions can have an additive effect on the red-shifting of the emission. This combinatorial approach has led to the development of coelenterazine analogues with emission maxima approaching 600 nm when used with NanoLuc luciferase. mdpi.com
The following table provides a summary of the effects of C-8 modifications on the emission spectra of coelenterazine analogues.
| Compound | C-8 Substituent | Emission Max (nm) with Oplophorus luciferase | Relative Intensity (%) |
|---|---|---|---|
| Coelenterazine | Benzyl | 462 | 100 |
| Analogue 4b | Thienyl | 505 | 10 |
| Analogue 4c | Bisthienyl | 528 | 5 |
Development of Pro-Substrates and Caged Coelenterazine Variants
To address challenges such as poor stability and rapid signal decay, researchers have developed pro-substrates and caged variants of coelenterazine. This "caged-luciferin" strategy involves chemically modifying the coelenterazine molecule with a protecting group that renders it inactive. The protecting group is designed to be cleaved by a specific trigger, such as an enzyme or a change in pH, thereby releasing the active luciferin (B1168401) and initiating the bioluminescent reaction.
This approach offers several advantages, including prolonged light emission and reduced background signals. For example, ester protecting groups can be introduced into the coelenterazine structure. These ester groups can be hydrolyzed by intracellular esterases, leading to the "turn-on" of the bioluminescence signal within the cellular environment. This strategy has been successfully used to develop pro-substrates for Renilla luciferase that enable persistent bioluminescence imaging in living cells and animals.
The design of caged luciferins provides a powerful tool for studying dynamic biological processes with high spatial and temporal resolution. By linking the release of the luciferin to a specific biological activity, these probes can be used to visualize and quantify that activity in real-time.
Optimization of Chemical Stability and Degradation Pathways for Research Applications
The practical application of coelenterazine h and its analogues is often challenged by their inherent chemical instability. The imidazopyrazinone core is susceptible to spontaneous oxidation, particularly in aerobic, neutral pH aqueous solutions. wikipedia.orgnih.gov This instability can lead to a high background signal (autoluminescence) and a reduced shelf-life, complicating experimental reproducibility. biotium.comgoogle.com
Degradation Pathways Coelenterazine is known to degrade in aqueous solutions through auto-oxidation. wikipedia.org In a study of coelenterazine in a Tris-HCl buffer at room temperature, significant degradation occurred within two hours, yielding several products. nih.gov The primary degradation products identified were coelenteramide (B1206865), coelenteramine, and dehydrocoelenterazine (B1496532). nih.gov This process consumes the active luciferin, reducing the potential signal in bioluminescence assays.
Strategies for Enhancing Stability To counteract this instability, several optimization strategies have been developed to preserve the compound's integrity for research purposes.
pH and Solvent Control: Coelenterazine solutions are more stable under slightly acidic conditions (pH 3-6), which helps to prevent auto-oxidation. interchim.fr For this reason, stock solutions are often prepared in acidic solvents like methanol (B129727) or ethanol. wikipedia.orggoogle.com It is common practice to store coelenterazine as a stock solution in an alcohol under acidic conditions at -20°C or below to ensure long-term stability. google.comfujifilm.comrpicorp.com
Use of Antioxidants: The addition of antioxidants to coelenterazine solutions can effectively reduce the rate of decomposition. google.com Fresh crystalline ascorbic acid (a form of Vitamin C) is commonly used as a stabilizer. interchim.fr By scavenging reactive oxygen species, antioxidants help to minimize the non-enzymatic degradation of the luciferin, thereby reducing background luminescence and preserving the substrate for the enzymatic reaction. google.com
Solid-State Stabilization: Advanced methods for stabilization involve modifying the physical state of the coelenterazine. This includes formulating the compound within a polymer matrix or on a paper or fiber matrix. google.com These compositions can protect the molecule from thermal, chemical, and light-induced decomposition, enhancing its shelf-life at room temperature and improving its reconstitution efficiency in aqueous buffers before use. google.com
Specialized Solvents and Formulations: To improve solubility and stability for in vivo applications, water-soluble formulations of coelenterazine and its analogues, such as Aquaphile™, have been developed. biotium.com Lyophilization (freeze-drying) of the substrate is another method used to ensure long-term stability during storage, allowing for fresh solutions to be prepared immediately before an experiment. nanolight.com
Table 1: Strategies for Optimizing Coelenterazine h Stability
| Strategy | Mechanism | Key Findings |
|---|---|---|
| Acidic Storage | Reduces the rate of auto-oxidation. | Solutions are more stable at pH 3-6. interchim.fr Standard practice involves storage in acidic alcohol at ≤ -20°C. google.comfujifilm.com |
| Antioxidant Addition | Scavenges reactive oxygen species that cause degradation. | Sodium ascorbate (B8700270) can stabilize coelenterazine in neutral buffers (pH 7-8), improving the signal-to-noise ratio. google.com |
| Solid Matrix Formulation | Physically protects the molecule from environmental degradation factors. | Incorporation into a polymer or fiber matrix can stabilize the compound against thermal and chemical decomposition. google.com |
| Lyophilization | Removes water, preventing aqueous degradation pathways during storage. | Provides long shelf-life; the fine crystal structure allows for rapid dissolution when needed. nanolight.com |
Structure-Activity Relationship (SAR) Studies of Coelenterazine Analogues
The luminescent properties of coelenterazine can be significantly altered by making specific modifications to its core structure. Structure-activity relationship (SAR) studies involve synthesizing analogues with changes at the C-2, C-6, and C-8 positions of the imidazopyrazinone core to develop substrates with tailored properties such as increased light output, shifted emission spectra, and improved substrate specificity for different luciferases. illinois.edunih.govnih.gov
Coelenterazine h: A C-2 Modified Analogue Coelenterazine h is itself a key example of a structurally modified analogue. It is a 2-deoxy derivative, meaning it lacks the hydroxyl group on the C-2 benzyl substituent found in native coelenterazine. nanolight.comnih.gov This seemingly minor change has a profound impact on its luminescent properties. With the photoprotein aequorin, coelenterazine h produces a light intensity that is reportedly 10 to 16 times greater than that of the native compound. fujifilm.comrpicorp.comcaymanchem.com This enhanced brightness makes it a highly sensitive substrate for applications such as detecting calcium ion concentrations. rpicorp.comcaymanchem.com
Modifications at the C-6 and C-8 Positions Modifications to the C-6 and C-8 positions have been shown to be particularly effective for tuning the color of the emitted light.
C-6 Position: Altering the C-6 aryl group can lead to additive red-shifts in the emission spectrum. rsc.org
C-8 Position: Direct attachment of an aryl moiety to the C-8 position of the imidazopyrazinone core can produce a significant red-shift in the bioluminescent emission with NanoLuc luciferase while maintaining a reasonable light output. rsc.org By combining modifications at both the C-6 and C-8 positions, researchers have created analogues with emission maxima approaching 600 nm, a significant shift from the native blue light. rsc.org
Impact on Luciferase and Photoprotein Specificity Structural changes also influence how well an analogue functions as a substrate for different light-emitting proteins. For instance, while coelenterazine h is an excellent substrate for aequorin and some luciferases like NanoLuc, other analogues may be optimized for different enzymes. nih.govnih.gov
Analogues coelenterazine-f, -h, and -e all showed 4- to 8-fold greater activity with Renilla luciferase (Rluc) in cellular assays compared to native coelenterazine. nih.gov
The amino acid environment of the active site in photoproteins like aequorin and obelin is different from that of luciferases, which can account for why some analogues are highly active with one class of protein but not another. mdpi.com
Studies have shown that the introduction of a supplementary p-hydroxyphenyl substituent at the C-8 position did not enhance certain chain-breaking antioxidant properties, indicating that specific modifications have highly specific functional consequences. nih.gov
Table 2: Structure-Activity Relationships of Selected Coelenterazine Analogues
| Analogue | Structural Modification (from native) | Key Effect on Activity/Properties |
|---|---|---|
| Coelenterazine h | Lacks the hydroxyl group at the C-2 position benzyl ring. nih.gov | Up to 16-fold higher luminescence intensity with aequorin. rpicorp.comcaymanchem.com |
| Coelenterazine f | Contains a 4-fluorobenzyl group at the C-2 position. mdpi.com | Photoproteins activated with this analogue display higher sensitivity to Ca²⁺ ions. mdpi.com |
| C-8 Aryl Analogues | Aryl group attached directly to the C-8 position of the core. rsc.org | Significant red-shift in emission with NanoLuc luciferase. rsc.org |
| v-Coelenterazine | Contains a vinylene bridge in its structure. acs.org | Large red-shifted luminescence property with Renilla luciferases. acs.org |
| 2,6-diaminopyrazines | Introduction of a second amino group on the pyrazine (B50134) ring. nih.gov | Exhibit strong antioxidant properties not dependent on hydroxyl groups. nih.gov |
Interactions with Luciferases and Photoproteins: Enzymatic Mechanisms and Engineering
Coelenterazine (B1669285) H (Hydrochloride) as a Substrate for Marine Luciferases
Coelenterazine h (hydrochloride), also known as 2-Deoxycoelenterazine, is a derivative of coelenterazine used as a luminescent substrate for several marine luciferases. medchemexpress.com Its utility and efficiency, however, are highly dependent on the specific luciferase .
Renilla Luciferase (RLuc) Systems and Coelenterazine H (Hydrochloride) Specificity
Renilla luciferase (RLuc), a 36 kDa enzyme isolated from the sea pansy Renilla reniformis, and its engineered variants are widely used as reporter enzymes. nih.govstanford.edu These enzymes catalyze the oxidative decarboxylation of coelenterazine to produce blue light, typically with an emission maximum of around 480 nm. msu.runih.gov
| Substrate | Relative Light Output (RLuc) | Emission Max (nm) | Notes |
| Native Coelenterazine | 1.0 | ~480 | Standard substrate, flash-type kinetics. stanford.edubiotium.com |
| Coelenterazine h | Lower initial intensity | ~480 | Slower, more prolonged light emission. promega.debiotium.com |
| Coelenterazine cp | 0.5 | 463 | Reduced light output compared to native. stanford.edu |
| Coelenterazine n | 0.25 | 473 | Reduced light output compared to native. stanford.edu |
Gaussia Luciferase (GLuc) and its Interactions with Coelenterazine H (Hydrochloride)
Gaussia luciferase (GLuc), derived from the marine copepod Gaussia princeps, is a small (18.2 kDa) secreted luciferase known for producing an exceptionally bright, flash-type bioluminescent signal with native coelenterazine. nih.govsignosisinc.comathenaes.com The light intensity is reported to be up to 200 times higher than that of Firefly or Renilla luciferases. nih.gov
However, GLuc exhibits stringent substrate specificity. Coelenterazine h is considered a poor substrate for GLuc, and its use with this enzyme is generally not recommended. zellbio.eu Studies comparing the substrate specificities of luciferases for various C2-modified coelenterazine analogues found that GLuc's performance is significantly diminished with such modifications. elsevierpure.comnih.gov The rapid decay of the GLuc signal, even with its optimal substrate, is due to the enzyme undergoing irreversible covalent inactivation after a limited number of catalytic cycles. nih.gov This inherent "flash" kinetic profile is not effectively sustained with suboptimal substrates like Coelenterazine h, leading to poor light output. zellbio.eumdpi.com
NanoLuc Luciferase and Engineered Coelenterazine Analogues (e.g., Furimazine)
NanoLuc (NLuc) is a small (19.1 kDa) and highly stable luciferase engineered from the catalytic 19 kDa subunit of the deep-sea shrimp Oplophorus gracilirostris luciferase. msu.runih.govnih.gov This engineering effort was coupled with the development of a novel substrate, furimazine, an analogue of coelenterazine. msu.ru The NLuc-furimazine system is approximately 100 times brighter than Firefly or Renilla luciferase systems and produces a sustained, high-intensity "glow-type" luminescence with a peak emission at 460 nm. nih.gov
While optimized for furimazine, NLuc can utilize other coelenterazine analogues. rsc.orgresearchgate.net When native coelenterazine is used as a substrate, NLuc produces light with a red-shifted emission peak of around 478 nm, though with reduced intensity compared to furimazine. researchgate.net Coelenterazine h has also been used as a substrate for NLuc-based systems, particularly in the context of BRET applications where different spectral properties are required. nih.gov The development of NLuc showcases a powerful approach where both the enzyme and its substrate are co-engineered to create a superior bioluminescent reporter system with optimized brightness and stability. msu.ru
Oplophorus Luciferase and Related Engineered Variants
The luciferase from the deep-sea shrimp Oplophorus gracilirostris (OpLuc) is the natural precursor to the engineered NanoLuc. The native enzyme has a high quantum yield and a notably broad substrate specificity, efficiently catalyzing the oxidation of coelenterazine and its various analogues. google.com The catalytic component resides in a 19 kDa subunit. nih.gov
Unlike the highly specific GLuc, OpLuc and its variants readily accept modifications to the coelenterazine structure. Research has shown that OpLuc can effectively use both Coelenterazine h and another analogue, bisdeoxycoelenterazine (B14779409) (also known as Coelenterazine hh), as substrates. google.com In some engineered variants of OpLuc, these analogues can produce luminescence with intensity comparable to or even exceeding that of native coelenterazine. google.com This inherent flexibility makes the Oplophorus luciferase scaffold a valuable starting point for protein engineering efforts aimed at creating luciferases with tailored substrate specificities and light-output characteristics.
| Substrate | Relative Luminescence with OpLuc Variant (C1+A4E) |
| Native Coelenterazine | 1.0 |
| Coelenterazine h | ~1.2 |
| Coelenterazine hh | ~1.5 |
(Data derived from patent literature illustrating relative performance of substrates with a specific engineered Oplophorus luciferase variant). google.com
Metridia and Periphylla Luciferase Systems
The luciferase from the marine copepod Metridia longa is another secreted, coelenterazine-dependent enzyme that produces blue light with an emission maximum of approximately 480 nm. wikipedia.orgnih.gov Like GLuc, it is a small, naturally secreted protein that has been adapted for use as a reporter. mdpi.comnih.gov
The scyphozoan medusa Periphylla periphylla possesses two types of coelenterazine-utilizing luciferases, designated luciferase-L (from lappets) and luciferase-O (from ovaries). nih.gov These luciferases catalyze the luminescent oxidation of coelenterazine with emission maxima at 465 nm and 470 nm, respectively. nih.gov
For both Metridia and Periphylla luciferases, the primary substrate described in research is native coelenterazine. msu.runih.gov Specific studies detailing the kinetic properties or relative light output with Coelenterazine h (hydrochloride) are not extensively documented in the available scientific literature.
Photoprotein Interactions: Apoaequorin and Calcium-Triggered Mechanisms
Photoproteins are distinct from luciferases in that they exist as stable complexes of an apoprotein, molecular oxygen, and a luciferin (B1168401), such as coelenterazine. msu.ru The most well-known of these is aequorin, from the jellyfish Aequorea victoria. Aequorin is formed when the apoprotein, apoaequorin, binds non-covalently to coelenterazine in the presence of oxygen. pnas.orgnih.gov
The resulting complex is a sensitive calcium sensor. The apoaequorin protein contains three calcium-binding sites known as EF-hand motifs. pnas.org The binding of Ca²⁺ ions to these sites induces a conformational change in the protein, which triggers the rapid intramolecular oxidation of the bound coelenterazine to coelenteramide (B1206865), CO₂, and a flash of blue light (λmax ≈ 470 nm). pnas.orgnih.gov
The choice of coelenterazine analogue used to reconstitute aequorin can dramatically alter its properties. Using Coelenterazine h to form the aequorin complex results in a photoprotein that is significantly more sensitive to Ca²⁺. medchemexpress.comthermofisher.com This increased sensitivity is due to a much higher initial flash intensity—more than 10 times that of the complex formed with native coelenterazine. biotium.comthermofisher.com This makes the Coelenterazine h-aequorin complex a valuable tool for detecting small or transient changes in intracellular calcium concentrations. thermofisher.com
| Property | Aequorin with Native Coelenterazine | Aequorin with Coelenterazine h |
| Emission Max (nm) | 465 | 475 |
| Relative Total Light | 1.0 | 0.82 |
| Relative Max Intensity | 1.0 | >10 |
| Ca²⁺ Sensitivity | Standard | Higher |
(Data compiled from multiple sources). biotium.comthermofisher.com
Coelenterazine-Binding Protein (CBP) Dynamics and Substrate Release
In certain organisms, such as the sea pansy Renilla reniformis, coelenterazine is stored within a specialized coelenterazine-binding protein (CBP). This protein serves to protect the luciferin from auto-oxidation and to regulate its availability for the bioluminescent reaction. nih.govmdpi.com The release of coelenterazine from CBP is a critical, calcium-dependent step. nih.gov
Calcium Ion Sensitivity in Coelenterazine-Photoprotein Systems
Photoproteins, such as aequorin from the jellyfish Aequorea victoria and obelin from the hydroid Obelia, are distinct from luciferases in that they form a stable complex with a pre-oxidized form of coelenterazine, 2-hydroperoxycoelenterazine. ebi.ac.uk The emission of light from these photoproteins is triggered directly by the binding of calcium ions, a process that is independent of dissolved oxygen. ebi.ac.uk The sensitivity of these systems to Ca²⁺ is a key characteristic and is defined by their dissociation constants (Kd).
The binding of Ca²⁺ to the EF-hand motifs within the photoprotein structure instigates a conformational change that leads to the oxidative decarboxylation of the bound 2-hydroperoxycoelenterazine, producing an excited-state coelenteramide that emits light upon relaxation. ebi.ac.uk The affinity for calcium can be influenced by the specific photoprotein and can be modulated through protein engineering. For instance, wild-type aequorin has been shown to bind Ca²⁺ with a multi-site cooperativity, with one model suggesting an apparent dissociation constant of 3.8 µM for the initial binding events that accelerate the light flash, and another apparent Kd of 17 µM for subsequent binding. nih.govresearchgate.net The kinetic properties of the light emission, such as the decay rate, are also dependent on the Ca²⁺ concentration. nih.gov
| Photoprotein System | Reported Apparent Dissociation Constant (Kd) for Ca²⁺ | Reference |
| Wild-Type Aequorin | 3.8 µM (for acceleration of slow component) | nih.gov |
| Wild-Type Aequorin | 17 µM (for increasing the fast component) | nih.gov |
| Yellow Cameleon (YC2) | 250 nM | thermofisher.com |
This table presents selected reported dissociation constants to illustrate the range of calcium sensitivities. Values can vary depending on experimental conditions and the specific model used for calculation.
Catalytic Site Analysis and Enzymatic Mechanisms
The heart of the bioluminescent reaction lies within the active site of the luciferase or photoprotein. The specific arrangement and chemical properties of amino acid residues in this catalytic pocket dictate substrate recognition, the reaction pathway, and the characteristics of the emitted light.
Identification of Key Amino Acid Residues in Luciferase Active Sites
In Renilla luciferase (RLuc), which belongs to the α/β-hydrolase fold superfamily, a highly conserved catalytic triad (B1167595) of amino acids has been identified as crucial for its function. wikipedia.org This triad consists of Aspartic Acid at residue 120 (D120), Glutamic Acid at residue 144 (E144), and Histidine at residue 285 (H285). wikipedia.orgnih.gov These residues are located at the bottom of the active-site cavity and are directly involved in the decarboxylation of coelenterazine. nih.gov Other residues, such as those in the flexible loop containing amino acids 153-163, contribute to the active site by facilitating the diffusion of solvents. wikipedia.org
In contrast, the luciferase from the copepod Gaussia princeps (GLuc) presents a different structural and mechanistic paradigm. GLuc is characterized by a more disordered structure with a minimal hydrophobic core and lacks a well-defined substrate-binding pocket. nih.gov Alanine scanning mutagenesis has identified two critical Arginine residues that are essential for light production. nih.gov The primary structure of GLuc features two tandem repeat catalytic domains (D1 and D2), and several highly conserved residues within these domains are thought to be important for its function. nih.gov
| Luciferase | Key Catalytic Residues | Role | Reference |
| Renilla luciferase (RLuc) | D120, E144, H285 | Catalytic triad for oxidative decarboxylation | wikipedia.orgnih.gov |
| Gaussia luciferase (GLuc) | Two Arginine residues | Essential for light production | nih.gov |
Proton Relay Systems in Bioluminescence Catalysis
The efficiency and color of the emitted light are often governed by proton transfer events within the active site. In Renilla-type luciferases, a conserved proton-relay system plays a critical role in ensuring high emission intensity. muni.cz An aspartate residue within this system is responsible for protonating the excited coelenteramide product. muni.cz Another aspartate located on the rim of the catalytic pocket helps to fine-tune the electronic state of the coelenteramide, promoting the formation of the blue-light-emitting phenolate (B1203915) anion. muni.cz
In photoproteins like obelin, a similar proton relay is initiated upon calcium binding. ebi.ac.uk The binding of Ca²⁺ is thought to strengthen a hydrogen bond between Tyr190 and His175. His175 then acts as a general base, deprotonating Tyr190, which in turn deprotonates the substrate. ebi.ac.uk His22 is also implicated in deprotonating the hydroxyl group of the coelenteramide product to form the light-emitting phenolate anion. ebi.ac.uk
Molecular Recognition and Binding Dynamics of Coelenterazine Substrates
The binding of coelenterazine within the active site of luciferases and photoproteins is a highly specific process. In Renilla luciferase, the substrate adopts a Y-shaped conformation upon binding. muni.cz The active site is substantially hydrophobic, which accommodates the nonpolar regions of the coelenterazine molecule. nih.gov
In photoproteins, the binding cavity is also hydrophobic. Studies with aequorin have revealed that specific interactions, such as hydrogen bonds, are crucial for substrate recognition. For example, the hydroxyl group of the p-hydroxyphenyl moiety at C-6 and the carbonyl group of the imidazopyrazinone ring of coelenterazine are essential for binding to apoaequorin. stanford.edu The substitution of key residues can alter the binding and the resulting light emission. For instance, the F88Y mutation in obelin shifts its emission spectrum to be more like that of aequorin, suggesting this residue's role in the environment of the bound substrate. nih.gov
Directed Evolution and Protein Engineering of Coelenterazine-Dependent Luciferases
The natural properties of coelenterazine-dependent luciferases, while remarkable, can be further enhanced and tailored for specific applications through directed evolution and protein engineering. These techniques have yielded a new generation of luciferases with improved stability, increased light output, and altered spectral properties.
By employing methods like consensus-guided mutagenesis and error-prone PCR, researchers have successfully created variants of Renilla luciferase with significantly improved characteristics. oup.comoup.com For example, a mutant known as RLuc8 exhibits a 200-fold improvement in resistance to inactivation in serum, a 4-fold increase in light output, and a slight red-shift in its emission spectrum compared to the wild-type enzyme. stanford.edu Other mutations have been identified that can either increase or decrease the stability of the enzyme, allowing for the selection of reporters best suited for either transient or long-term studies. stanford.eduoup.com
Similarly, Gaussia luciferase has been the subject of protein engineering to enhance its utility as a reporter protein. nih.govmdpi.com Sequence-guided mutagenesis has led to the identification of single amino acid substitutions, such as M60L, K88Q, F89Y, I90L, and S103T, that independently increase the bioluminescence intensity by 1.8 to 7.5-fold. mdpi.com Engineering efforts have also focused on modifying the secretory nature of GLuc. By adding an endoplasmic reticulum retention signal like KDEL to the C-terminus, researchers have created variants that are retained intracellularly, expanding their application for monitoring intracellular processes. nih.govacs.org
| Engineered Luciferase | Key Mutations | Enhanced Properties | Reference |
| RLuc8 | 8 mutations | Increased stability and light output | stanford.edu |
| RLuc M185V/Q235A | M185V, Q235A | 5-fold improvement in light output, decreased stability | oup.comstanford.edu |
| GLuc M60L | M60L | ~7.5-fold increased bioluminescence intensity | mdpi.com |
| GLuc-KDEL | C-terminal KDEL tag | Intracellular retention | nih.govacs.org |
| RLuc N264S/S287P | N264S, S287P | Increased thermostability and solubility | oup.com |
This table provides examples of engineered luciferases and their modified properties.
Generation of Luciferase Mutants with Enhanced Properties (e.g., Brightness, Stability)
A primary goal of luciferase engineering is to increase the brightness and stability of the enzyme. Native luciferases can be labile, particularly in conditions like mammalian serum, which limits their use as reporter tags for in vivo imaging. nih.gov Moreover, a brighter signal allows for higher sensitivity in assays. nih.gov
Researchers have employed various strategies, such as consensus-guided mutagenesis and random mutagenesis, to create superior luciferase variants. nih.govtennessee.edu For instance, a mutant of Renilla luciferase, named RLuc8, was developed by combining eight favorable mutations. This engineered enzyme demonstrated a remarkable 200-fold increase in resistance to inactivation in mouse serum and a 4-fold enhancement in light output compared to its wild-type counterpart. nih.gov Another modified Renilla luciferase, m-Rluc, showed a 5.6-fold increase in luminescence activity and maintained over 80% of its stability for more than five days, whereas the conventional version became inactive within hours. nih.gov
Similarly, Gaussia luciferase (GLuc), a small and naturally secreted enzyme, has been a target for improvement. nih.govnih.gov While valued for its intense signal, its flash-type kinetics can be unsuitable for high-throughput screening. nih.gov Directed molecular evolution has yielded GLuc variants with more stable light output. nih.gov By employing sequence-guided mutagenesis, researchers identified individual amino acid changes (e.g., M60L, K88Q, F89Y) that increased bioluminescence intensity by 1.8 to 7.5-fold with coelenterazine substrates. nih.gov The combination of mutations has led to even more robust versions, like Gaussia Dura Luc, which provides a bright and more stable "glow-type" light output suitable for batch processing. thermofisher.com
These enhancements are not just about making the enzyme last longer or shine brighter; they also involve optimizing the enzyme's kinetics. For example, some mutations improve the catalytic turnover rate (kcat), allowing a single enzyme molecule to process more substrate molecules and generate more light. tennessee.edu The development of these stabilized and brightened luciferases has been critical for enabling sensitive, long-term tracking of biological processes in living organisms. mdpi.comnih.gov
Table 1: Comparison of Engineered Luciferase Mutants and Their Properties
| Luciferase Variant | Parent Enzyme | Key Enhancement(s) | Fold Improvement | Reference(s) |
|---|---|---|---|---|
| RLuc8 | Renilla luciferase | 200x more resistant to serum inactivation; 4x brighter light output | 200x (stability); 4x (brightness) | nih.gov |
| m-Rluc | Renilla luciferase | >80% stability over 5 days; 5.6x brighter luminescence | 5.6x (brightness) | nih.gov |
| RLuc Double Mutant | Renilla luciferase | 5x brighter light output (with accelerated inactivation for transient gene expression studies) | 5x (brightness) | nih.gov |
| GLuc5 Variant | Gaussia luciferase | 7.5x brighter light output (from single F89Y mutation) | up to 7.5x (brightness) | nih.gov |
| Gaussia Dura Luc | Gaussia luciferase | More stable "glow-type" light output | Not specified | thermofisher.com |
Engineering for Wavelength Shifting in Bioluminescence Emission
The natural bioluminescence from coelenterazine-dependent luciferases is typically in the blue-to-green part of the spectrum, with Renilla and Gaussia luciferases emitting light around 480 nm and 470 nm, respectively. tennessee.edunih.gov While useful, this blue light is poorly transmitted through mammalian tissues, which absorb and scatter shorter wavelengths of light, limiting the sensitivity of in vivo imaging. mdpi.com To overcome this, significant effort has been directed toward engineering luciferases that emit light at longer wavelengths (i.e., red-shifted light), which can penetrate tissue more effectively. mdpi.com
By introducing specific mutations into the enzyme's structure, particularly around the substrate-binding pocket, scientists can alter the chemical microenvironment where the light-emitting molecule, coelenteramide, is formed. These changes can stabilize the excited state of the coelenteramide intermediate, causing it to release a photon of lower energy, which corresponds to a longer wavelength.
For example, researchers have successfully created red-shifted variants of Renilla luciferase. stanford.edu These engineered luciferases can produce light in the orange-to-red spectrum, significantly improving their utility for deep-tissue imaging in living subjects. stanford.edu Similarly, directed molecular evolution of Gaussia luciferase has produced variants with emission peaks shifted by 10–15 nm. nih.gov While modest, these shifts demonstrate the principle that the emission color can be tuned.
The development of luciferases with different colors is also crucial for multiplex imaging, where scientists want to track two or more biological events simultaneously. By pairing different colored luciferases with substrates they can uniquely process, researchers can create distinct optical signals for each event. mdpi.com This has led to the creation of "spectral signature" systems, where a specific luciferase-substrate pair produces a unique, identifiable light spectrum, enabling clear differentiation between multiple reporter signals. mdpi.com
Table 2: Examples of Wavelength-Shifted Luciferase Variants
| Luciferase Variant | Parent Enzyme | Emission Peak (Approx.) | Wavelength Shift | Application Benefit | Reference(s) |
|---|---|---|---|---|---|
| Red-shifted RLuc | Renilla luciferase | >521 nm | Red-shifted from ~480 nm | Improved deep-tissue in vivo imaging | stanford.edu |
| Engineered GLuc | Gaussia luciferase | ~480-485 nm | 10-15 nm red shift | Potential for multiplexing and enhanced sensitivity | nih.gov |
| Five-color variants | Oplophorus luciferase | 456 nm (blue) to 542 nm (yellow-green) | Multiple distinct colors | Real-time multicolor bioimaging | medchemexpress.com |
Development of Luciferase-Coelenterazine Pairs for Specific Applications
The true power of engineered luciferases is realized when they are paired with specific coelenterazine analogues to create highly specialized molecular tools. Coelenterazine h, for instance, is a substrate for the engineered Renilla mutant RLuc8 and is noted for its sensitivity in detecting calcium ions. medchemexpress.combioscience.co.ukselleckchem.com This pairing allows for the creation of genetically encoded calcium indicators that report on subtle changes in cellular calcium levels through light emission. bioscience.co.uk
One of the most impactful applications of these engineered pairs is in Bioluminescence Resonance Energy Transfer (BRET). nih.gov BRET is a technique used to study protein-protein interactions in real-time within living cells. In a BRET assay, a luciferase (the BRET donor, e.g., RLuc8) is fused to one protein of interest, and a fluorescent protein (the BRET acceptor, e.g., a variant of GFP) is fused to another. When the two proteins interact, the luciferase and fluorescent protein are brought into close proximity. Upon addition of a coelenterazine substrate, the energy from the bioluminescent reaction is transferred non-radiatively to the acceptor, causing it to fluoresce. The improved brightness and stability of mutants like RLuc8 significantly enhance the sensitivity and dynamic range of BRET assays. nih.gov
Engineered systems are also crucial for high-throughput screening (HTS) in drug discovery. The development of Gaussia luciferase mutants that produce a stable, "glow-type" light signal, rather than a brief flash, has been a major advance. nih.govthermofisher.com This allows for batch processing of many samples simultaneously in microplates, as the light signal remains constant long enough for all wells to be read by a luminometer. thermofisher.com
For in vivo imaging, the combination of red-shifted luciferases and coelenterazine analogues with improved bioavailability and lower background signals is essential. nih.govstanford.edu Scientists select specific pairs to optimize signal strength and duration depending on the target tissue and the route of substrate administration. nih.gov For example, some analogues like coelenterazine-e produce a high signal when administered intravenously for imaging hepatocytes expressing Renilla luciferase. nih.gov The continued development of novel coelenterazine derivatives and custom-engineered luciferases promises to create even more powerful and specific tools for biomedical research. mdpi.comnih.gov
Biosynthetic Pathways and Evolutionary Considerations of Coelenterazine
Elucidation of Precursor Amino Acids in Coelenterazine (B1669285) Biosynthesis
The journey to understanding the biosynthesis of coelenterazine began with the identification of its fundamental building blocks. Through meticulous isotopic labeling experiments, researchers have demonstrated that the coelenterazine molecule is assembled from three specific amino acids. nih.gov These essential precursors are two molecules of L-tyrosine and one molecule of L-phenylalanine. nih.govwikipedia.org This discovery, showing that the imidazopyrazinone core of coelenterazine is derived from a Phe-Tyr-Tyr (F-Y-Y) combination of amino acids, was a critical step in mapping out its complex biosynthetic pathway. nih.gov
Proposed Enzymatic Steps in the Formation of Coelenterazine
While the complete enzymatic cascade for coelenterazine synthesis is still under investigation, scientific evidence points to a multi-step process. A key proposed intermediate in this pathway is a cyclized "Phe-Tyr-Tyr" (FYY) peptide. wikipedia.org The formation of the core imidazopyrazinone structure is thought to involve a series of enzymatic reactions. Though the exact enzymes are not fully characterized, the process likely requires a multi-enzyme metabolic pathway or a multi-domain non-ribosomal peptide synthetase. nih.gov The general mechanism for coelenterazine's light emission involves the oxygenation of its imidazopyrazinone core, which leads to the formation of a highly unstable peroxide intermediate known as dioxetanone. mdpi.com This intermediate then decomposes, releasing energy in the form of light. mdpi.com
Hypotheses on the Evolutionary Origin of Coelenterazine Bioluminescence Systems
The broad yet scattered distribution of coelenterazine-based bioluminescence has led to several evolutionary hypotheses. The prevailing theory is that these systems arose through convergent evolution , meaning that the ability to utilize coelenterazine for light production evolved independently in different lineages. nih.govrug.nl The fact that luciferases from different phyla often share little to no sequence similarity supports this idea. nih.gov
Another significant factor is the dietary supplementation of coelenterazine. nih.gov The availability of coelenterazine in the food chain may have accelerated the evolution of bioluminescence by removing the need for organisms to develop their own complex biosynthetic pathways. nih.gov It is now believed that the capability for coelenterazine biosynthesis evolved independently in at least three distinct lineages: ctenophores, copepods, and decapod shrimp. nih.gov
"Solvent Cage" Hypothesis for Enzymatic Activity Evolution
The "Solvent Cage" hypothesis offers a compelling explanation for how enzymatic activity in coelenterazine-based systems may have evolved. nih.govresearchgate.net This hypothesis posits that the original "luciferase" could have been a protein that simply provided a binding pocket, or "solvent cage," for the coelenterazine molecule. researchgate.netresearchgate.net This cage would have shielded the coelenterazine from the aqueous environment, creating conditions more favorable for the light-emitting chemical reaction. researchgate.net
Studies have shown that proteins like bovine and human serum albumin, which are not true luciferases, can catalyze coelenterazine chemiluminescence, albeit at a low level. nih.govresearchgate.net This suggests that a protein with a suitable solvent-accessible cavity can evolve luciferase activity through the acquisition of just a few key amino acids that can bind the substrate and facilitate the reaction. researchgate.netresearchgate.net Molecular modeling has identified several basic amino acids that could be important for binding and catalysis. nih.govresearchgate.net
Metabolic Interconversions of Coelenterazine and its Forms (e.g., Dehydrocoelenterazine)
Within an organism, coelenterazine is part of a dynamic metabolic system. The primary light-producing reaction is an oxidative decarboxylation that converts coelenterazine into coelenteramide (B1206865) and carbon dioxide, releasing a photon of light. nih.govnih.gov
Another key metabolic form is dehydrocoelenterazine (B1496532) , the dehydrogenated (oxidized) form of coelenterazine. nih.gov Dehydrocoelenterazine is more stable in aqueous solutions and is thought to serve as a storage form of coelenterazine. nih.govresearchgate.net It has been proposed as an intermediate in a recycling pathway. nih.gov Recent research has demonstrated the enzymatic conversion of dehydrocoelenterazine back to coelenterazine in vitro, using an NAD(P)H:FMN oxidoreductase from the bacterium Vibrio fischeri. nih.gov This finding supports the idea of a metabolic loop where coelenterazine can be regenerated, ensuring a continuous supply for bioluminescence.
Computational and Theoretical Investigations of Coelenterazine Reactivity
Quantum Chemical Calculations of Luminescence Mechanisms
Quantum chemical calculations have been instrumental in elucidating the intricate mechanisms of coelenterazine (B1669285) luminescence. These studies often focus on the electronic structure and potential energy surfaces of the molecule in its ground and excited states.
A key aspect of coelenterazine's luminescence is the formation of a high-energy peroxide intermediate, which upon decomposition, leads to the formation of an excited state of coelenteramide (B1206865), the light emitter. mdpi.com Theoretical calculations have shown that the efficiency of this process can be influenced by the surrounding environment, such as the polarity of the solvent and the presence of specific amino acid residues in a protein-binding pocket.
One of the primary mechanisms proposed for efficient light production is the Chemically Initiated Electron Exchange Luminescence (CIEEL) model. mdpi.com In this model, an intramolecular electron transfer occurs from an electron-rich portion of the molecule to the peroxide group, facilitating the cleavage of the O-O bond and the formation of the excited state. Quantum chemical calculations help to validate this model by mapping the electron density changes and energy profiles along the reaction coordinate.
Furthermore, these calculations have revealed that the ionic form of the coelenteramide product plays a crucial role in determining the color of the emitted light. Different ionic species, such as the neutral form, the phenolate (B1203915) anion, and the amide anion, have distinct emission wavelengths. mdpi.com For instance, the phenolate anion is often associated with the blue light emission observed in many bioluminescent systems. mdpi.comillinois.edu The relative energies and stabilities of these different ionic forms can be predicted using quantum chemical methods, providing a theoretical basis for the observed emission spectra.
Molecular Dynamics Simulations of Coelenterazine-Protein Complexes
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic interactions between coelenterazine h and its associated proteins, such as luciferases and photoproteins. nih.gov These simulations can reveal how the protein environment influences the conformation and reactivity of the coelenterazine molecule.
MD simulations have been used to investigate the binding of coelenterazine and its analogs to various luciferases. These studies can identify key amino acid residues that are involved in substrate binding and catalysis. For example, simulations can show how the protein provides a specific microenvironment that stabilizes the transition state for the luminescent reaction, thereby increasing the quantum yield of light emission.
The stability of the coelenterazine-protein complex is a critical factor for efficient bioluminescence. MD simulations can be used to calculate the binding free energy of the complex and to identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its stability. nih.gov These insights are crucial for the rational design of new coelenterazine analogs with improved binding affinity and luminescent properties.
Furthermore, MD simulations can provide insights into the conformational changes that occur in the protein during the catalytic cycle. For example, in the case of Ca2+-regulated photoproteins like aequorin, MD simulations can help to understand how the binding of calcium ions triggers a conformational change in the protein that leads to the oxidation of coelenterazine and the emission of light. mdpi.com
Modeling of Excited State Processes in Coelenterazine Luminescence
The modeling of excited state processes is essential for a complete understanding of coelenterazine luminescence. These models aim to describe the photophysical events that occur after the formation of the excited state of coelenteramide, including fluorescence, internal conversion, and intersystem crossing.
One of the key challenges in modeling these processes is the accurate description of the potential energy surfaces of the excited states. Time-dependent density functional theory (TD-DFT) is a widely used method for this purpose. acs.org By calculating the excited state energies and oscillator strengths, TD-DFT can be used to predict the fluorescence emission spectra of different coelenteramide species.
The environment can have a significant impact on the excited state dynamics. For example, the polarity of the solvent can affect the relative energies of the different excited states and can influence the rate of non-radiative decay processes. acs.org Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are often used to model these environmental effects. kyoto-u.ac.jp In a QM/MM simulation, the coelenterazine molecule is treated with a high-level quantum mechanical method, while the surrounding protein and solvent are treated with a more computationally efficient molecular mechanics force field.
These models have been used to investigate the mechanism of bioluminescence resonance energy transfer (BRET), a process in which the energy from the excited state of coelenteramide is transferred to a fluorescent acceptor molecule. mdpi.comfujifilm.com By modeling the distance and orientation dependence of the energy transfer process, these studies can provide insights into the design of new BRET-based biosensors.
Prediction of Structure-Luminescence Relationships for Novel Analogues
A major goal of computational studies of coelenterazine is to predict the structure-luminescence relationships for novel analogs. By understanding how modifications to the chemical structure of coelenterazine affect its luminescent properties, it is possible to design new molecules with improved brightness, color, and stability.
For example, computational studies have been used to investigate the effects of substituting different chemical groups at various positions on the coelenterazine scaffold. biotium.com These studies can predict how these substitutions will affect the electronic properties of the molecule, such as its oxidation potential and the energy of its excited states. This information can then be used to guide the synthesis of new analogs with desired luminescent properties.
Coelenterazine h itself is a synthetic derivative of coelenterazine. fujifilm.com The luminescence intensity of its complex with aequorin is reported to be about 10-20 times stronger than that of native coelenterazine. promega.com This enhancement is attributed to modifications in its chemical structure that lead to a higher quantum yield of luminescence.
By combining quantum chemical calculations, molecular dynamics simulations, and machine learning approaches, it is possible to develop predictive models that can be used to screen large libraries of virtual compounds and to identify promising candidates for synthesis and experimental testing. kyoto-u.ac.jp These in silico approaches can significantly accelerate the discovery and development of new coelenterazine analogs for a wide range of applications in biomedical research and diagnostics. nih.govdntb.gov.ua
Challenges, Innovations, and Future Directions in Coelenterazine H Hydrochloride Research
Addressing Limitations in Current Coelenterazine-Based Bioluminescence Systems
Despite their advantages, coelenterazine-based bioluminescence systems, including those utilizing Coelenterazine (B1669285) h, face several challenges that researchers are actively working to address.
Strategies for Enhancing Luminescence Intensity and Signal Duration
A primary goal in bioluminescence research is to maximize light output for improved sensitivity in assays. While Coelenterazine h offers higher luminescence intensity with aequorin compared to native coelenterazine, the quest for even brighter and more stable signals continues. biotium.comfujifilm.com Strategies to achieve this include the chemical modification of the coelenterazine scaffold and the engineering of luciferases.
Researchers have synthesized numerous coelenterazine analogs with substitutions at various positions of the imidazopyrazinone core to enhance bioluminescence properties. rsc.orgrsc.org For instance, the development of furimazine, a potent substrate for the engineered NanoLuc luciferase, resulted in a significantly brighter and more stable bioluminescent system compared to traditional Renilla luciferase systems. nih.gov Another approach involves the creation of "caged" luciferins, which are chemically modified to be inactive until a specific biological event uncages them, thereby providing a more controlled and prolonged light emission. nih.gov
Furthermore, the development of mutant luciferases with enhanced stability and light output has been a successful strategy. nih.gov For example, a mutant of Renilla luciferase, RLuc8, exhibits improved properties for bioluminescence resonance energy transfer (BRET) applications. bioscience.co.ukmedchemexpress.com
Overcoming Auto-Oxidation and Background Signal Issues
A significant challenge with coelenterazine and its analogs is their tendency to undergo auto-oxidation, a process of light emission independent of a luciferase enzyme. biotium.comresearchgate.net This auto-oxidation is particularly problematic in biological samples containing serum, as components like albumin can enhance this non-enzymatic light production, leading to high background signals and reduced assay sensitivity. researchgate.netnih.govresearchgate.net
To mitigate this, researchers are exploring the use of coelenterazine-binding proteins (CBPs). In nature, CBPs bind to coelenterazine, protecting it from auto-oxidation until a specific trigger, such as the presence of calcium ions, releases it for the luciferase-catalyzed reaction. nih.govnih.gov The use of recombinant CBPs in assays could potentially reduce background luminescence. Another strategy involves the chemical modification of coelenterazine to create analogs with lower auto-oxidation rates.
Extending Emission Wavelengths for Deeper Tissue Penetration in Imaging
Bioluminescence imaging in living animals is often limited by the absorption and scattering of blue-green light by tissues, particularly hemoglobin. fujifilm.comnih.gov This restricts the depth at which signals can be detected. Coelenterazine h, like native coelenterazine, typically produces light in the blue-green region of the spectrum. biotium.com
A major focus of current research is the development of coelenterazine analogs that emit red-shifted light, which can penetrate tissues more effectively. nih.govrsc.org This has been achieved by modifying the coelenterazine structure, for instance, by attaching aryl moieties to the imidazopyrazinone core. rsc.org Combining these modifications has led to the creation of analogs with emission maxima approaching 600 nm. rsc.org Additionally, engineered luciferases have been developed that, when paired with specific coelenterazine analogs, produce red-shifted light. nih.gov The development of near-infrared (NIR) emitting systems remains a significant goal for enabling even deeper tissue imaging. mdpi.com
Emerging Technologies and Methodologies in Coelenterazine Research
The field of coelenterazine research is continuously evolving with the advent of new technologies and methodologies. Bioluminescence-driven optogenetics is an exciting new frontier where the light produced by a luciferase-coelenterazine reaction is used to activate light-sensitive proteins, allowing for the control of cellular processes without the need for an external light source. mdpi.comnih.govnih.gov This approach offers the potential for highly specific and non-invasive control of biological functions.
Furthermore, the development of novel biosensors based on bioluminescence resonance energy transfer (BRET) is expanding the applications of coelenterazine-based systems. nih.govmdpi.com These sensors can be used to monitor a wide range of biological events in real-time, from protein-protein interactions to the dynamics of intracellular signaling. The high sensitivity of Coelenterazine h to calcium ions also makes it a valuable tool for developing Ca2+ sensors. bioscience.co.uk
Potential for Novel Bioluminescent System Development Using Coelenterazine Scaffolds
The imidazopyrazinone core of coelenterazine provides a versatile scaffold for the design and synthesis of novel bioluminescent probes. rsc.orgrsc.orgnih.gov By systematically modifying the functional groups at different positions, researchers can fine-tune the properties of the resulting analogs, including their emission wavelength, quantum yield, and substrate specificity for different luciferases. rsc.orgrsc.orgmdpi.com
This has led to the creation of combinatorial bioluminescence imaging systems, where a panel of coelenterazine analogs with distinct spectral properties can be used in combination with multiple luciferases to simultaneously monitor different molecular events within the same cell or organism. mdpi.com The continued exploration of the chemical space around the coelenterazine scaffold holds immense promise for the development of next-generation bioluminescent tools with tailored functionalities.
Interdisciplinary Approaches in Advancing Coelenterazine H (Hydrochloride) Applications
The advancement of Coelenterazine h and other coelenterazine-based technologies is a testament to the power of interdisciplinary collaboration. Organic chemists are instrumental in designing and synthesizing novel coelenterazine analogs with improved properties. rsc.orgrsc.org In parallel, protein engineers are developing new luciferases with enhanced brightness, stability, and altered substrate specificities. nih.govnih.gov
Biophysicists and biochemists work to characterize the fundamental properties of these new bioluminescent systems, while cell biologists and pharmacologists apply them to study complex biological processes in vitro and in vivo. nih.govresearchgate.netnih.gov The integration of bioluminescence with other technologies, such as microscopy and optogenetics, further highlights the importance of a multidisciplinary approach. mdpi.comnih.gov The continued synergy between these diverse fields will be crucial for unlocking the full potential of Coelenterazine h (hydrochloride) and propelling the field of bioluminescence research forward.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
